molecular formula C21H22ClFN2O5S B2402321 4-[(4-Chlorophenyl)sulfonyl]-8-[(2-fluorophenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 923179-47-9

4-[(4-Chlorophenyl)sulfonyl]-8-[(2-fluorophenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No. B2402321
CAS RN: 923179-47-9
M. Wt: 468.92
InChI Key: JJUHKTIUTHOGSB-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)sulfonyl]-8-[(2-fluorophenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C21H22ClFN2O5S and its molecular weight is 468.92. The purity is usually 95%.
BenchChem offers high-quality 4-[(4-Chlorophenyl)sulfonyl]-8-[(2-fluorophenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(4-Chlorophenyl)sulfonyl]-8-[(2-fluorophenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structure-Activity Relationship

A study by Madaiah et al. (2012) synthesized novel derivatives related to the compound , focusing on their anticonvulsant activity. These compounds, including 4-[(4-Chlorophenyl)sulfonyl]-8-[(2-fluorophenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane, were tested for their anticonvulsant effects, demonstrating significant protective effects against seizures in some cases. This research contributes to understanding the structure-activity relationship of these compounds in treating seizures (Madaiah et al., 2012).

Crystallography and Molecular Structure

Graus et al. (2010) conducted a study on similar spirohydantoin derivatives, providing insights into their molecular and crystal structures. This research highlights the significance of substituents on the cyclohexane ring in determining the supramolecular arrangements of these compounds (Graus et al., 2010).

Pharmaceutical Applications

A study by Wen (2002) focused on the synthesis and crystal structure of a similar spiro compound, 4-(Dichloroacetyl)-l-oxa-4-azaspiro[4.5]decane. This research is pertinent to pharmaceutical applications, providing crucial information about the stereochemistry and chiral properties of these compounds, which are essential for drug development (Wen, 2002).

Nonlinear Optical Properties

Kagawa et al. (1994) explored the nonlinear optical properties of 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA), a compound similar to the one . This study demonstrated its potential in nonlinear optical devices, highlighting its importance in the field of material science and photonics (Kagawa et al., 1994).

properties

IUPAC Name

1-[4-(4-chlorophenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-fluorophenoxy)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClFN2O5S/c22-16-5-7-17(8-6-16)31(27,28)25-13-14-30-21(25)9-11-24(12-10-21)20(26)15-29-19-4-2-1-3-18(19)23/h1-8H,9-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUHKTIUTHOGSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)COC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Chlorophenyl)sulfonyl]-8-[(2-fluorophenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane

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